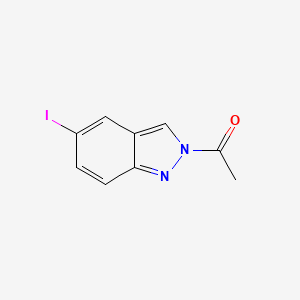
2-acetyl-5-iodo-2H-indazole
Übersicht
Beschreibung
2-acetyl-5-iodo-2H-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 2H-indazoles, such as this compound, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains an acetyl group and an iodine atom.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions and reductive cyclization reactions . These reactions lead to the formation of C–N and N–N bonds, which are crucial for the structure of 2H-indazoles .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
2-Acetyl-5-iodo-2H-indazole is a compound of interest within the realm of synthetic chemistry and its applications in drug discovery. Its derivatives have been extensively researched for various biological activities. For instance, the synthesis of indazolyl-thiazole derivatives through acid-catalyzed reactions has been explored, with some compounds displaying promising antimicrobial activities (Gautam, Gautam, & Chaudhary, 2018). This indicates the potential of this compound structures as scaffolds for developing new antimicrobial agents.
Synthetic Methodologies
The development of efficient synthetic methods for 2H-indazoles highlights the importance of this scaffold in medicinal chemistry. A palladium-catalyzed domino reaction has been reported as a general and mild approach for the synthesis of 2H-indazoles, underscoring the versatility and significance of these compounds in drug discovery (Halland et al., 2009). The methodological advancements in synthesizing such frameworks pave the way for exploring this compound and its derivatives in various biological applications.
Novel Heterocyclic Systems
The exploration of SF5-substituted heterocyclic systems, including 6-SF5-indazoles, demonstrates the synthetic utility and biological relevance of indazole derivatives. Such studies offer insights into the structural modification of indazole cores, potentially leading to the discovery of new drugs with enhanced pharmacological profiles (Kanishchev & Dolbier, 2018).
Drug Design and Discovery
Indazoles, including 2H-indazole derivatives, are recognized for their significant roles in chemical biology and medicinal chemistry, serving as key scaffolds in the design of molecules with potential therapeutic applications. The synthetic strategies and diverse chemistries of 2H-indazoles facilitate their incorporation into compounds exhibiting a wide range of biological activities (Zhu, Haddadin, & Kurth, 2019).
Wirkmechanismus
are a class of nitrogen-containing heterocyclic compounds . They are key components in functional molecules used in a variety of applications . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The synthesis of 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . The late-stage functionalization of 2H-indazoles includes the C3-functionalization through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization, and remote C–H functionalization .
Biochemische Analyse
Biochemical Properties
2-acetyl-5-iodo-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival. This compound acts as a selective inhibitor of PI3K, thereby modulating the signaling pathways regulated by this enzyme . Additionally, it has been observed to interact with other kinases and proteins involved in cellular signaling, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to external stimuli. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Additionally, this compound has been found to interact with other kinases and proteins, further modulating their activity and influencing cellular processes. These interactions result in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that this compound maintains its biochemical activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of metabolic enzymes, including those involved in glycolysis and oxidative phosphorylation . By influencing these pathways, this compound can alter the metabolic flux and levels of metabolites within cells. These changes in metabolism can have significant effects on cellular function and overall physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It has been observed that this compound is efficiently transported across cell membranes and distributed within various cellular compartments . This distribution is facilitated by specific transporters and binding proteins that interact with this compound, ensuring its proper localization and accumulation within target cells. The efficient transport and distribution of this compound are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is essential for the compound to exert its effects on cellular processes and signaling pathways.
Eigenschaften
IUPAC Name |
1-(5-iodoindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZRYFOLDPVLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670715 | |
| Record name | 1-(5-Iodo-2H-indazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-60-8 | |
| Record name | 1-(5-Iodo-2H-indazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


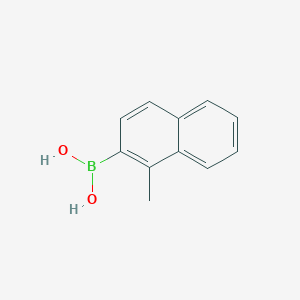
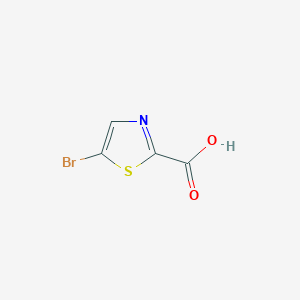
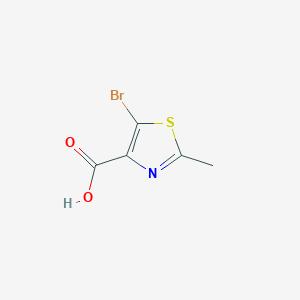
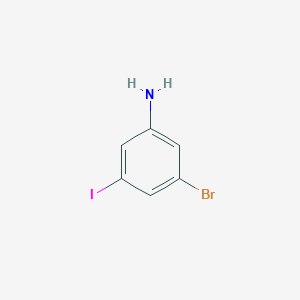



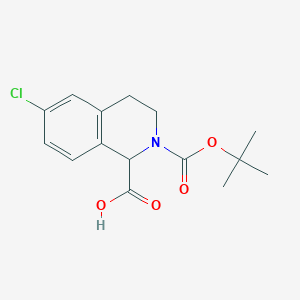
![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
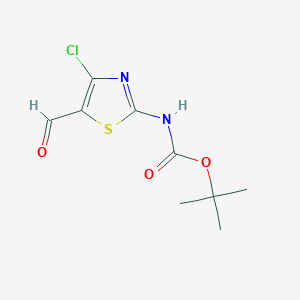
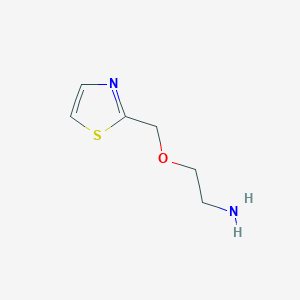
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)
